2-Acetamido-3-methoxypropanoic acid
Overview
Description
2-Acetamido-3-methoxypropanoic acid is an organic compound with the molecular formula C6H11NO4 and a molecular weight of 161.16 g/mol It is a derivative of propanoic acid, featuring an acetamido group and a methoxy group attached to the carbon chain
Scientific Research Applications
2-Acetamido-3-methoxypropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-3-methoxypropanoic acid can be achieved through several methods. One common approach involves the esterification of D-serine, followed by acetylation and methylation steps . The process typically involves the following steps:
Esterification: D-serine is esterified to form D-serine methyl ester.
Acetylation: The ester is then treated with acetic anhydride in the presence of a solvent such as dichloromethane to yield 2-acetamido-3-hydroxypropanoic acid.
Methylation: The hydroxy group is methylated using methyl iodide in the presence of silver oxide and acetonitrile to produce this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-3-methoxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of 2-acetamido-3-methoxypropanoic acid depends on its specific application. In biochemical pathways, it may act as a substrate or inhibitor of enzymes, influencing various metabolic processes. The molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Lacosamide: An anticonvulsant drug with a similar structure, used in the treatment of epilepsy.
2-Acetamido-3-hydroxypropanoic acid: A precursor in the synthesis of 2-acetamido-3-methoxypropanoic acid.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-acetamido-3-methoxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-4(8)7-5(3-11-2)6(9)10/h5H,3H2,1-2H3,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNGNSKFWTZCJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(COC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596465 | |
Record name | N-Acetyl-O-methylserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98632-99-6 | |
Record name | N-Acetyl-O-methylserine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70596465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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